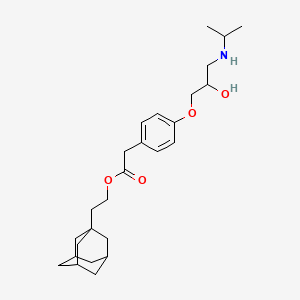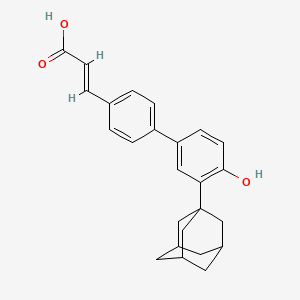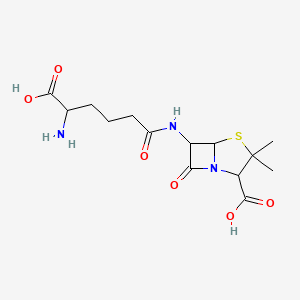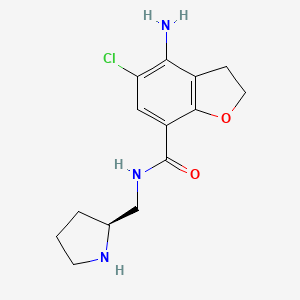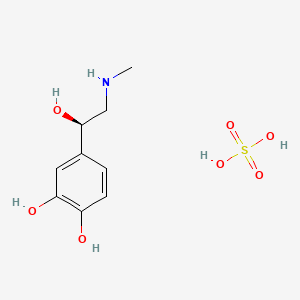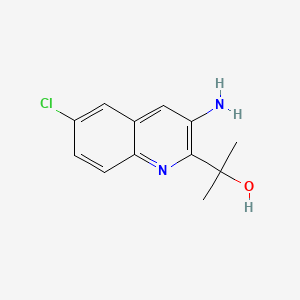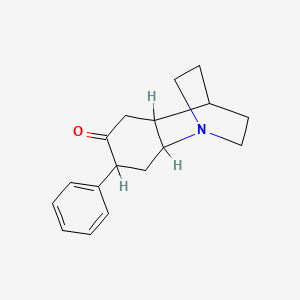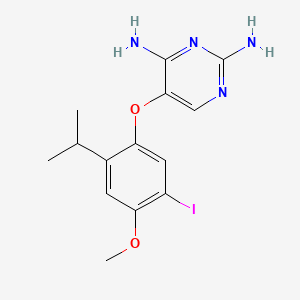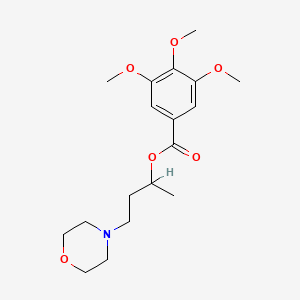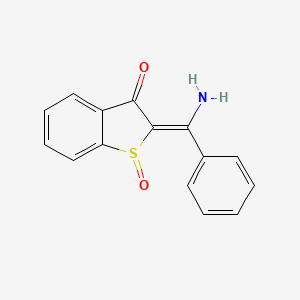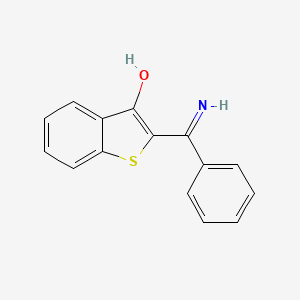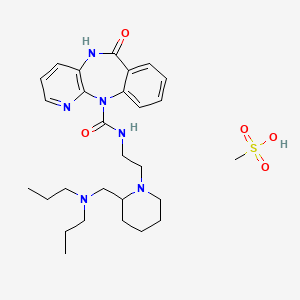
2-(diethoxyphosphorylsulfanylmethyl)isoindole-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(diethoxyphosphorylsulfanylmethyl)isoindole-1,3-dione is a chemical compound with the molecular formula C13H16NO5PS and a molecular weight of 329.31 g/mol. It is known for its use as a pesticide and has various applications in scientific research.
Métodos De Preparación
The synthesis of 2-(diethoxyphosphorylsulfanylmethyl)isoindole-1,3-dione typically involves the reaction of diethyl phosphorochloridothioate with phthalimidomethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
2-(diethoxyphosphorylsulfanylmethyl)isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert it to thiols or phosphines using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the phthalimidomethyl group is replaced by other nucleophiles such as amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-(diethoxyphosphorylsulfanylmethyl)isoindole-1,3-dione has a wide range of applications in scientific research:
Biology: It is employed in the study of enzyme inhibition and protein modification due to its ability to interact with thiol groups in proteins.
Medicine: Research into its potential as a therapeutic agent for diseases involving oxidative stress and inflammation is ongoing.
Industry: It is used in the development of pesticides and herbicides due to its effectiveness in controlling pests and weeds.
Mecanismo De Acción
The mechanism of action of 2-(diethoxyphosphorylsulfanylmethyl)isoindole-1,3-dione involves the inhibition of enzymes that contain thiol groups. The compound interacts with the thiol groups, leading to the formation of stable phosphorothioate-protein adducts. This interaction disrupts the normal function of the enzymes, resulting in the inhibition of their activity. Molecular targets include enzymes such as acetylcholinesterase and glutathione S-transferase, which play crucial roles in cellular processes .
Comparación Con Compuestos Similares
2-(diethoxyphosphorylsulfanylmethyl)isoindole-1,3-dione can be compared with other similar compounds such as:
Phosphorothioic acid, O,O-diethyl S-methyl ester: This compound has a similar structure but with a methyl group instead of the phthalimidomethyl group.
Phosphorodithioic acid, O,O-diethyl ester: This compound contains two sulfur atoms in the phosphorothioate group and is used in similar applications.
The uniqueness of this compound lies in its specific interaction with thiol groups in proteins, making it a valuable tool in biochemical research and pesticide development.
Propiedades
Número CAS |
3734-92-7 |
|---|---|
Fórmula molecular |
C13H16NO5PS |
Peso molecular |
329.31 g/mol |
Nombre IUPAC |
2-(diethoxyphosphorylsulfanylmethyl)isoindole-1,3-dione |
InChI |
InChI=1S/C13H16NO5PS/c1-3-18-20(17,19-4-2)21-9-14-12(15)10-7-5-6-8-11(10)13(14)16/h5-8H,3-4,9H2,1-2H3 |
Clave InChI |
REXZMTNLSRBELZ-UHFFFAOYSA-N |
SMILES |
CCOP(=O)(OCC)SCN1C(=O)C2=CC=CC=C2C1=O |
SMILES canónico |
CCOP(=O)(OCC)SCN1C(=O)C2=CC=CC=C2C1=O |
Apariencia |
Solid powder |
Key on ui other cas no. |
3734-92-7 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
AI 3-25706; AI3-25706; AI-3-25706 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


